molecular formula C14H13IN2O B2435437 N-(3-amino-2-methylphenyl)-2-iodobenzamide CAS No. 926255-88-1

N-(3-amino-2-methylphenyl)-2-iodobenzamide

Cat. No.: B2435437
CAS No.: 926255-88-1
M. Wt: 352.175
InChI Key: QXEZPECMHRQWJM-UHFFFAOYSA-N
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Description

Contextualization of the Benzamide (B126) Pharmacophore in Medicinal Chemistry and Chemical Biology

The benzamide pharmacophore is a cornerstone in the field of medicinal chemistry, recognized for its versatile role in the development of therapeutic agents. uni.luresearchgate.netnih.gov This structural motif, characterized by a benzene ring attached to an amide group, is a key feature in a wide array of biologically active molecules. uni.luresearchgate.netnih.gov Its prevalence in drug design is attributed to its ability to form stable interactions with biological targets, often through hydrogen bonding and hydrophobic interactions. The chemical simplicity and synthetic accessibility of the benzamide core make it an attractive starting point for the elaboration of more complex molecular architectures.

The significance of the benzamide pharmacophore is underscored by its presence in numerous approved drugs with diverse therapeutic applications. These include antimicrobial, analgesic, anti-inflammatory, and anticancer agents. researchgate.netnih.gov The adaptability of the benzamide scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties through substitution on the phenyl ring and the amide nitrogen. This modularity enables chemists to optimize potency, selectivity, and metabolic stability, thereby enhancing the therapeutic potential of the resulting compounds. The continued exploration of benzamide derivatives in drug discovery programs highlights the enduring importance of this pharmacophore in addressing a multitude of diseases. researchgate.net

Overview of Iodobenzamide Scaffolds and their Research Significance

The incorporation of an iodine atom onto the benzamide scaffold gives rise to iodobenzamide derivatives, a class of compounds with significant utility in both therapeutic and diagnostic applications. The iodine substituent can profoundly influence the biological activity and physicochemical properties of the parent molecule. For instance, the presence of iodine can enhance binding affinity to target proteins and modulate metabolic pathways.

A prominent example of the application of iodobenzamide scaffolds is in the field of neuroimaging. Specifically, radioiodinated benzamides, such as ¹²³I-iodobenzamide (IBZM), are utilized as radiotracers for single-photon emission computed tomography (SPECT) imaging of dopamine D2 receptors in the brain. semanticscholar.org This diagnostic application is crucial for the differential diagnosis of Parkinson's disease and other neurodegenerative disorders. semanticscholar.org The ability of the iodobenzamide scaffold to cross the blood-brain barrier and selectively bind to specific receptor subtypes highlights its importance in the development of central nervous system (CNS) targeted agents. Beyond diagnostics, iodobenzamide derivatives are also investigated for their potential as therapeutic agents in their own right, leveraging the unique properties conferred by the iodine atom.

N-(3-amino-2-methylphenyl)-2-iodobenzamide as a Research Target and Chemical Tool

This compound emerges as a compound of interest at the intersection of the well-established benzamide and iodobenzamide scaffolds. While specific research dedicated to this molecule is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable research target and chemical tool. The molecule incorporates a 2-iodobenzamide (B1293540) moiety, which, as previously discussed, is a key feature in compounds designed for CNS applications. Furthermore, the N-(3-amino-2-methylphenyl) portion of the molecule introduces additional functional groups that can be exploited for further chemical modification or to modulate biological activity.

The presence of the amino and methyl groups on the phenyl ring provides opportunities for structure-activity relationship (SAR) studies. These studies are fundamental in medicinal chemistry for understanding how specific structural modifications impact the biological activity of a compound. For instance, the amino group can serve as a handle for the attachment of other chemical entities or can participate in key interactions with biological targets. The methyl group can influence the molecule's conformation and metabolic stability.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₃IN₂O
Molecular Weight352.17 g/mol
XLogP33.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass352.007263 g/mol
Monoisotopic Mass352.007263 g/mol
Topological Polar Surface Area55.1 Ų
Heavy Atom Count18
Formal Charge0
Complexity255
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

This data is computationally predicted.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEZPECMHRQWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Biological Activities of N 3 Amino 2 Methylphenyl 2 Iodobenzamide Derivatives

In Vitro Biological Screening Methodologies for Iodobenzamide Analogues

The initial assessment of the biological potential of iodobenzamide analogues, including derivatives of N-(3-amino-2-methylphenyl)-2-iodobenzamide, relies on a variety of in vitro screening methodologies. These techniques provide crucial preliminary data on their bioactivity and guide further mechanistic studies.

Cell-Based Assays (e.g., antileukemic activity, screening against human cancer cell lines)

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of novel compounds against various cancer cell lines. For instance, a study on 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, a related benzamide (B126) derivative, demonstrated significant inhibitory effects on the proliferation of chronic myeloid leukemia (CML) cell lines. researchgate.net The compound inhibited the proliferation of K562, KU812, and MEG-01 CML cell lines with GI50 values of 14 nM, 25 nM, and 16 nM, respectively. researchgate.net

Similarly, other benzamide derivatives have been shown to exhibit potent antiproliferative activities. For example, compound 20b, a novel N-benzylbenzamide derivative, displayed significant effects with IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.gov Another related compound, 21, was found to be highly active against a panel of 60 human tumor cell lines, with a log GI50 of -5.49. nih.gov

The table below summarizes the antiproliferative activities of selected benzamide derivatives against various human cancer cell lines.

Compound/DerivativeCell LineActivity (IC50/GI50)
2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamideK562 (Chronic Myeloid Leukemia)14 nM
KU812 (Chronic Myeloid Leukemia)25 nM
MEG-01 (Chronic Myeloid Leukemia)16 nM
N-benzylbenzamide derivative (20b)Various cancer cell lines12 - 27 nM
2-[N-methyl(R-phenyl)-aminomethyl]-3-phenyl-7-trifluoromethylquinoxaline (21)60 human tumor cell lineslog GI50 = -5.49

Biochemical Assays for Enzyme and Receptor Modulation

Biochemical assays are crucial for identifying the direct molecular targets of iodobenzamide analogues, such as specific enzymes or receptors. These assays measure the ability of a compound to modulate the activity of its target protein.

For example, a series of 2-[N-methyl(R-phenyl)-aminomethyl]-3-phenyl-7-trifluoromethylquinoxalines were evaluated for their inhibitory effects on human dihydrofolate reductase (hDHFR) and human thymidylate synthase (hTS). nih.gov All tested compounds inhibited hDHFR with Ki values ranging from 0.2 to 11 μM, while a few also showed significant and selective activity towards hTS. nih.gov

Molecular Target Identification and Validation

Identifying and validating the molecular targets of this compound derivatives are critical steps in understanding their mechanism of action. This involves a combination of protein interaction studies, receptor binding assays, and analysis of their effects on key cellular pathways.

Protein Interaction Studies (e.g., modulation of tubulin polymerization by related benzamides)

Several studies have identified tubulin as a key molecular target for various benzamide derivatives. nih.govnih.govmdpi.com These compounds can inhibit tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis in cancer cells. nih.gov For instance, a potent and orally active tubulin inhibitor, compound 48, was identified from a series of benzamide derivatives. nih.gov X-ray co-crystal structures revealed that this compound occupies the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization. nih.gov

Another study on novel N-benzylbenzamide derivatives also identified them as tubulin polymerization inhibitors that bind to the colchicine binding site. nih.gov The most potent compound, 20b, exhibited significant antiproliferative activities. nih.gov

The inhibitory concentrations for tubulin polymerization of selected benzamide derivatives are presented in the table below.

Compound/DerivativeTubulin Polymerization Inhibition (IC50)
Sulfanilamide-1,2,3-triazole hybrid (16a)2.4 μM
Benzenesulfonamide-bearing pyrazole (B372694) ring derivative (48c)1.52 μM

Receptor Agonism/Antagonism Studies (e.g., 5-HT4 receptor interactions observed with iodobenzamide derivatives)

Derivatives of benzamides have also been investigated for their interactions with various receptors, including serotonin (B10506) 5-HT4 receptors. nih.govnih.gov These receptors are involved in regulating gastrointestinal motility. nih.gov Studies on a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4ylmethyl)benzamides showed that many of these compounds exhibited high affinity for the 5-HT4 receptor. nih.gov Specifically, phenylthio and benzylthio derivatives were identified as selective 5-HT4 receptor agonists. nih.gov

Influence on Key Cellular Pathways (e.g., cell cycle distribution analysis)

By interacting with their molecular targets, benzamide derivatives can significantly influence key cellular pathways, such as those controlling the cell cycle. The inhibition of tubulin polymerization, for example, typically leads to an arrest of the cell cycle in the G2/M phase. mdpi.com

Flow cytometry analysis is a common technique used to determine the effect of a compound on cell cycle distribution. For instance, treatment of cancer cells with tubulin-inhibiting benzamide derivatives has been shown to cause an accumulation of cells in the G2/M phase, indicative of mitotic arrest. nih.gov This disruption of the cell cycle ultimately contributes to the antiproliferative and pro-apoptotic effects of these compounds. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For this compound, the structure can be dissected into two primary components: the aminophenyl moiety and the iodobenzamide core. The interplay between these two parts, including the nature and position of substituents, dictates the molecule's interaction with biological targets.

The aminophenyl portion of the molecule, specifically the 3-amino-2-methylphenyl group, is a critical determinant of its biological profile. The position and nature of substituents on this ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

The amino group (-NH2) at the 3-position is a key feature, potentially acting as a hydrogen bond donor, which can be crucial for anchoring the molecule within the active site of a target protein or enzyme. The relative position of this amino group to the amide linker is vital for establishing the correct orientation for effective binding.

The methyl group (-CH3) at the 2-position introduces steric bulk, which can influence the conformation of the molecule. This, in turn, can affect how the compound fits into a binding pocket. Depending on the topology of the target, this steric hindrance can either be beneficial, by locking the molecule into an active conformation, or detrimental, by preventing optimal binding. Furthermore, the methyl group can impact the compound's lipophilicity, which plays a role in its ability to cross cell membranes.

General studies on related aminobenzamides have shown that modifications to the aminophenyl ring can lead to a wide range of biological activities, including but not limited to, antimicrobial and anticancer effects. For instance, in other series of N-(aminophenyl)benzamides, the presence and position of substituents on the aminophenyl ring have been shown to be crucial for their activity as histone deacetylase (HDAC) inhibitors. nih.gov

Table 1: Potential Impact of Substitutions on the Aminophenyl Moiety

Substitution PositionSubstituent TypePotential Impact on Bioactivity
2-positionSmall alkyl (e.g., methyl)Influences molecular conformation and lipophilicity.
Bulky alkylMay introduce steric hindrance, potentially altering binding affinity.
3-positionAminoActs as a key hydrogen bonding group for target interaction.
Modified amino (e.g., acetylamino)Alters hydrogen bonding capacity and electronic properties.
Other positions (4, 5, 6)Electron-donating groupsCan modulate the pKa of the amino group and the ring's electron density.
Electron-withdrawing groupsCan alter binding interactions and metabolic stability.

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is limited.

The 2-iodobenzamide (B1293540) core is the second major component influencing the molecule's biological activity. The amide linkage itself is a common feature in many drugs, providing a rigid planar structure and acting as both a hydrogen bond donor and acceptor.

Research on other benzamides has highlighted the importance of the substitution pattern on the benzamide ring for various biological activities, including antimicrobial properties. nih.govnanobioletters.com The development of efficient synthetic methods for the ortho-iodination of benzamides underscores the importance of this structural motif in drug discovery. acs.org

Table 2: Role of the Iodobenzamide Core Components

ComponentFeatureSignificance in Molecular Recognition and Bioactivity
Iodine Atom (2-position) Size and polarizabilityCan participate in halogen bonding, enhancing binding affinity.
LipophilicityAffects solubility and membrane permeability.
Steric effectInfluences the conformation of the amide bond.
Amide Linker (-CONH-) Rigidity and planarityProvides a stable scaffold for orienting the two aromatic rings.
Hydrogen bondingThe N-H group is a hydrogen bond donor, and the C=O group is a hydrogen bond acceptor.
Benzene Ring AromaticityCan engage in π-π stacking or hydrophobic interactions with the target.

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is limited.

To understand the potential of this compound, it is useful to compare its structure with other classes of biologically active compounds that share some structural similarities.

Cinnamoyl Anthranilates: This class of compounds also contains an amide linkage connecting two aromatic or related systems. However, the linker is an α,β-unsaturated carbonyl system, which introduces a different geometry and electronic profile compared to the simple amide in the title compound. The extended conjugation can influence the molecule's shape and reactivity.

Indazole Derivatives: Indazoles are bicyclic heterocyclic compounds that are considered bioisosteres of benzamides in some contexts. They are known to possess a wide range of pharmacological activities. The rigid ring system of indazoles presents a different conformational profile compared to the more flexible N-phenylbenzamide scaffold. The nitrogen atoms in the indazole ring can also act as key interaction points with biological targets.

Both cinnamoyl anthranilates and indazole derivatives, like benzamides, derive their biological activities from their ability to present a specific pharmacophore in a defined three-dimensional space to interact with a biological target. The specific nature of the scaffold—be it a flexible benzamide, a conjugated cinnamoyl, or a rigid indazole—determines the accessible conformations and, consequently, the potential biological targets.

Applications of the Iodobenzamide Moiety in Catalysis and Organic Methodologies

Role of 2-Iodobenzamide (B1293540) as a Hypervalent Iodine Catalyst

Derivatives of 2-iodobenzamide have emerged as effective pre-catalysts in oxidation reactions, offering an environmentally benign alternative to traditional heavy-metal-based oxidants. researchgate.net These catalysts operate through a hypervalent iodine intermediate, which is generated in situ.

2-Iodobenzamide (IBamide) and its derivatives are efficient catalysts for the oxidation of alcohols to their corresponding carbonyl compounds. researchgate.netresearchgate.net In these reactions, a catalytic amount of the iodobenzamide is used in conjunction with a stoichiometric amount of a terminal oxidant, such as Oxone (2KHSO₅·KHSO₄·K₂SO₄). researchgate.netjst.go.jp The process is notable for its mild reaction conditions, often proceeding at room temperature, and its high efficiency, providing carbonyl compounds in excellent yields. researchgate.netresearchgate.net

Primary alcohols can be selectively oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are converted to ketones. researchgate.net This methodology is applicable to a wide range of substrates, including benzylic and aliphatic alcohols. researchgate.net The use of these catalytic systems avoids the need to handle potentially unstable or explosive isolated hypervalent iodine reagents. acsgcipr.org

Table 1: Representative Examples of Alcohol Oxidation using a 2-Iodobenzamide Catalyst System

Substrate (Alcohol) Catalyst Oxidant Product (Carbonyl Compound) Yield (%)
Benzyl alcohol 2-Iodobenzamide Oxone Benzaldehyde/Benzoic Acid High
1-Phenylethanol 2-Iodobenzamide Oxone Acetophenone Excellent
Cyclohexanol 2-Iodobenzamide Oxone Cyclohexanone Excellent

Note: Yields are generally reported as "high" or "excellent" in the literature under optimized conditions. researchgate.netresearchgate.net The final product for primary alcohols (aldehyde vs. carboxylic acid) can depend on reaction conditions. acsgcipr.org

The catalytic activity of 2-iodobenzamide hinges on its in-situ oxidation to a reactive hypervalent iodine species. acsgcipr.org The terminal oxidant, typically Oxone, converts the iodine(I) atom of the benzamide (B126) to a high-valent iodine(V) state. jst.go.jpmdpi.comresearchgate.net This generated species is the active oxidant in the catalytic cycle. acsgcipr.org After oxidizing the alcohol substrate, the iodine(V) species is reduced back to its initial iodine(I) state, allowing it to re-enter the catalytic cycle. acsgcipr.org This process of in-situ generation is a key feature of modern hypervalent iodine catalysis, enhancing safety and practicality. acsgcipr.orgmdpi.com The entire cycle allows a small amount of the iodoarene to facilitate a large number of turnovers.

The generally accepted mechanism for alcohol oxidation catalyzed by 2-iodobenzamide derivatives involves several key steps. acsgcipr.orgmdpi.com

Activation: The iodine(I) of the 2-iodobenzamide catalyst is oxidized by a co-oxidant like Oxone to a reactive iodine(V) species. acsgcipr.org

Ligand Exchange: The alcohol substrate coordinates to the hypervalent iodine center, forming an intermediate. mdpi.com

Reductive Elimination: This intermediate undergoes a transformation, often described as a form of reductive elimination or hypervalent twist, which transfers the oxygen atom to the alcohol's carbon and breaks the O-H bond. mdpi.comresearchgate.net This step produces the carbonyl compound, regenerates the iodine(I) catalyst, and releases byproducts. acsgcipr.org

An important stabilizing feature of the 2-iodobenzamide structure is the potential for an intramolecular interaction between the amide's carbonyl oxygen and the iodine atom. This secondary bond can stabilize the high-valent iodine intermediate, influencing the catalyst's reactivity. jst.go.jpnih.gov

The electronic and steric properties of substituents on the benzamide ring significantly influence the catalyst's performance. researchgate.net

Electronic Effects: Electron-donating groups, such as a methoxy (B1213986) group at the 5-position (para to the amide), have been shown to enhance the catalytic activity. jst.go.jpresearchgate.net 5-Methoxy-2-iodobenzamide is a more reactive catalyst than the unsubstituted version. jst.go.jp This increased reactivity is attributed to the rapid generation of the active pentavalent iodine species from the trivalent intermediate during the reaction. researchgate.netresearchgate.net For the specific compound N-(3-amino-2-methylphenyl)-2-iodobenzamide, the electron-donating nature of the amino and methyl groups on the N-phenyl ring could potentially modulate the electronic properties of the amide, although their effect on the iodine center is less direct than substituents on the iodo-bearing ring.

Steric and Structural Effects: The conformation of the catalyst is crucial. Creating a more rigid structure can enhance reactivity. For instance, lactam-based 2-iodobenzamide catalysts, such as 8-iodoisoquinolinones, exhibit higher reactivity than acyclic 2-iodobenzamides. jst.go.jpnih.gov This is because the rigid bicyclic structure promotes a more efficient intramolecular interaction between the carbonyl oxygen and the iodine atom, which stabilizes the hypervalent state and accelerates the catalytic cycle. jst.go.jpdocumentsdelivered.com

Iodobenzamide Derivatives as Intermediates for Complex Molecule Synthesis

Beyond catalysis, the iodobenzamide framework is a valuable building block for synthesizing more complex molecules, particularly nitrogen-containing heterocyclic systems. The presence of both an iodo group (a versatile handle for cross-coupling reactions) and an amide linkage provides multiple reaction sites.

The structure of this compound contains all the necessary components to act as a precursor for various heterocyclic structures. The synthesis of N-heterocycles often relies on the strategic use of amino acids or their derivatives as versatile building blocks. rsc.orgnih.gov The target molecule, containing an aromatic diamine derivative portion, is well-suited for cyclization reactions.

While specific literature on the cyclization of this compound is not available, its structure suggests potential pathways. For example, intramolecular cyclization reactions could be envisioned. The ortho-iodo group is a prime site for transition-metal-catalyzed reactions like Sonogashira, Heck, or Suzuki couplings, which could be followed by a cyclization step involving the nearby amide or the distal amino group to form complex polycyclic systems. The amino group on the second phenyl ring could also serve as a nucleophile in reactions designed to build additional fused rings. The general use of amino-functionalized aromatic compounds as precursors for heterocycles like quinolones and indoles is a well-established strategy in organic synthesis. rdd.edu.iqresearchgate.net

Participation in Cross-Coupling Reactions due to the Iodine Functionality (e.g., Suzuki or Sonogashira coupling)

The carbon-iodine (C-I) bond is the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This high reactivity stems from the C-I bond's lower bond dissociation energy, which facilitates the crucial oxidative addition step to a Pd(0) center, initiating the catalytic cycle. Consequently, aryl iodides are premier substrates for a wide range of coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, often proceeding under milder conditions and with higher efficiency than their bromo- or chloro-analogs.

The 2-iodobenzamide scaffold, as found in this compound, is an active participant in such transformations. The iodine atom serves as a reactive handle for the introduction of new carbon-carbon bonds, enabling the construction of complex molecular architectures.

A notable application of this reactivity is in domino reactions, where an initial cross-coupling event triggers a subsequent intramolecular cyclization. For instance, researchers have developed a microwave-assisted, copper-free Sonogashira coupling followed by a 5-exo-dig cycloisomerization to construct 3-(phenylmethylene)isoindolinones from 2-halobenzamides and terminal alkynes. nih.gov In this process, the 2-iodobenzamide first couples with the alkyne, and the resulting intermediate then undergoes an intramolecular cyclization to form the isoindolinone core, a prevalent motif in biologically active compounds. This demonstrates the utility of the iodobenzamide moiety as a substrate for building complex heterocyclic systems. nih.gov

The reaction is compatible with a variety of substituents on both the benzamide and the alkyne partner, showcasing its versatility.

Table 1: Examples of Sonogashira Domino Reactions Using 2-Iodobenzamide Derivatives. Data is representative of yields reported for this type of transformation. nih.gov

Development of Environmentally Benign Oxidants and Reagents Based on the Iodobenzamide Scaffold

A significant area of modern chemical research is the replacement of toxic and hazardous reagents with environmentally benign alternatives. Traditional oxidation reactions often rely on heavy metal-based oxidants (e.g., chromium(VI), manganese(VII)), which generate stoichiometric amounts of toxic waste. Hypervalent iodine compounds have emerged as a powerful class of green oxidants due to their low toxicity, high efficiency, and ease of handling.

The 2-iodobenzamide scaffold is an excellent platform for the design of recyclable and catalytic hypervalent iodine(V) reagents. These reagents can be generated in situ from the corresponding iodine(I) precursor using a terminal oxidant, allowing the iodobenzamide to be used in catalytic amounts. A common and environmentally friendly co-oxidant is Oxone® (2KHSO₅·KHSO₄·K₂SO₄), a stable, inexpensive, and safe solid.

The catalytic cycle involves the oxidation of the iodine(I) atom of the 2-iodobenzamide by Oxone® to form a reactive iodine(V) species. This high-valent species then oxidizes the substrate (e.g., an alcohol to a ketone or aldehyde) while being reduced back to its initial iodine(I) state, ready to re-enter the catalytic cycle. This process avoids the use of stoichiometric, potentially explosive hypervalent iodine reagents like Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX).

Research has demonstrated that N-substituted-2-iodobenzamides can act as highly effective catalysts for the oxidation of a wide range of primary and secondary alcohols to the corresponding carbonyl compounds. The reactions proceed under mild conditions, often at room temperature, with high yields and selectivity. The amide functionality can be tuned to modify the catalyst's solubility and electronic properties, enhancing its reactivity and facilitating its separation and recovery after the reaction.

Table 2: Representative Alcohol Oxidations Using a Catalytic 2-Iodobenzamide/Oxone® System. Yields are typical for these transformations under optimized, mild conditions.

Future Research Directions and Translational Perspectives

Integration of Computational Chemistry for Predictive Modeling and Mechanistic Insights

The integration of computational chemistry offers a powerful, non-empirical approach to predict the physicochemical properties, biological activities, and potential mechanisms of action of N-(3-amino-2-methylphenyl)-2-iodobenzamide. Techniques such as molecular docking and quantum chemical calculations can provide profound insights at the molecular level, guiding further experimental investigations.

Molecular Docking: Molecular docking simulations could be employed to predict the binding affinity and orientation of this compound within the active sites of various biological targets. For instance, studies on other aminophenyl benzamide (B126) derivatives have identified them as potential histone deacetylase (HDAC) inhibitors. nih.gov A predictive docking study could elucidate whether this compound favorably interacts with the catalytic pocket of HDACs or other enzymes, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that would stabilize the ligand-protein complex.

Quantum Chemical Calculations: Quantum chemical calculations, based on density functional theory (DFT), are invaluable for understanding the electronic structure and reactivity of this compound. These calculations can determine a range of molecular properties, as detailed in the table below.

Calculated PropertyPotential Significance
HOMO-LUMO Energy Gap Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Maps the electron density to identify regions susceptible to electrophilic and nucleophilic attack, crucial for predicting interaction sites with biological macromolecules.
Dipole Moment Provides insights into the molecule's polarity, which influences its solubility and ability to cross biological membranes.
Bond Dissociation Energies Can predict the metabolic stability of the compound by identifying the weakest bonds.

By performing these in silico analyses, researchers can generate hypotheses about the compound's biological targets and metabolic fate, thereby streamlining the early stages of drug discovery.

Exploration of Novel Biological Activities through Advanced High-Throughput Screening Paradigms

To uncover the full therapeutic potential of this compound, advanced high-throughput screening (HTS) methodologies can be utilized. nih.gov These approaches allow for the rapid screening of the compound against a vast array of biological targets and cellular models.

Phenotypic Screening: Phenotypic screening campaigns can assess the effect of this compound on cellular phenotypes without a preconceived target. This could involve assays for cell viability, proliferation, apoptosis, or morphological changes in various cancer cell lines or other disease models. Given that aminobenzamide derivatives have shown antimicrobial activities, screening against a panel of pathogenic bacteria and fungi would also be a meritorious avenue of investigation. nih.gov

Proteomics-Based Target Discovery: Should a desirable phenotype be observed, proteomics-based approaches can be employed for target deconvolution. Techniques such as affinity chromatography-mass spectrometry, using a derivatized version of the compound as bait, can identify the specific proteins that this compound interacts with within a cellular lysate. This unbiased method can uncover novel mechanisms of action and previously unknown therapeutic targets.

Design and Synthesis of Next-Generation Iodobenzamide Chemical Probes and Tools for Biological Systems

Building upon the structural framework of this compound, a new generation of chemical probes can be designed and synthesized to investigate biological systems with greater precision. The synthesis of such derivatives would likely involve the coupling of 2-iodobenzoic acid with substituted anilines, a common method for generating benzamide libraries. nih.gov

Photoaffinity Probes: By incorporating a photoactivatable group, such as a diazirine or an azide, into the structure of this compound, researchers can create photoaffinity probes. These tools, upon photoactivation, form a covalent bond with their biological target, allowing for the unequivocal identification of binding partners.

Fluorescent Probes: The attachment of a fluorophore to the this compound scaffold would enable the visualization of its subcellular localization and dynamics in living cells using fluorescence microscopy. This would provide valuable information about its distribution and potential sites of action.

Bifunctional Molecules: The principles of bifunctional molecule design, such as proteolysis-targeting chimeras (PROTACs), could be applied. One end of the molecule, based on the this compound structure, would bind to a protein of interest, while the other end would recruit an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

The development of these chemical tools would not only facilitate a deeper understanding of the biological roles of the targets of this compound but also open up new avenues for therapeutic intervention.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(3-amino-2-methylphenyl)-2-iodobenzamide, and how do reaction conditions influence yield and purity?

The synthesis of structurally related iodobenzamides typically involves multi-step reactions starting with substituted phenols or anilines. For example, a common approach is the coupling of 2-iodobenzoic acid derivatives with aminophenyl intermediates under activating agents like thionyl chloride (to form acyl chlorides) or using carbodiimide-based coupling reagents (e.g., EDC/HOBt) . Critical parameters include:

  • Temperature control : Reactions often proceed at 60–70°C in polar aprotic solvents (e.g., DMF, acetonitrile) to avoid side reactions .
  • Base selection : Anhydrous potassium carbonate or triethylamine is used to deprotonate the amino group, ensuring efficient nucleophilic attack on the acyl chloride .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can researchers validate the structural integrity and purity of this compound?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the 3-amino-2-methylphenyl moiety (e.g., aromatic protons at δ 6.5–7.5 ppm) and the iodobenzamide backbone .
  • Mass spectrometry (HRMS) : Exact mass analysis verifies the molecular ion ([M+H]+^+) and isotopic pattern due to iodine (127^{127}I, 100%) .
  • X-ray crystallography : Single-crystal diffraction resolves bond angles and packing interactions, critical for confirming stereochemistry (e.g., using SHELX-97 for refinement) .

Advanced Research Questions

Q. What experimental strategies are employed to evaluate the biological activity of this compound, particularly in melanin-targeting applications?

Preclinical evaluation of iodobenzamide analogs (e.g., BZA2) for melanoma imaging provides a methodological framework:

  • In vitro uptake assays : Melanoma cell lines (e.g., B16-F10) are incubated with the compound, and uptake is quantified via gamma counting (if radiolabeled) or LC-MS .
  • Radiolabeling : 123^{123}I or 18^{18}F labeling enables SPECT/PET imaging to assess biodistribution in murine melanoma models .
  • Competitive binding studies : Co-incubation with melanin precursors (e.g., L-DOPA) evaluates specificity for melanin-rich tissues .

Q. How does the crystal structure of this compound influence its molecular interactions and stability?

X-ray diffraction of related iodobenzamides reveals:

  • Hydrogen-bonding networks : The amide NH forms hydrogen bonds with carbonyl oxygen or nitro groups, stabilizing planar conformations .
  • Iodine interactions : The iodine atom participates in halogen bonding with electron-rich aromatic systems, affecting packing in the crystal lattice .
  • Torsional angles : Substituents on the phenyl ring (e.g., methyl groups) introduce steric hindrance, which can be minimized by optimizing reaction solvents (e.g., toluene vs. DMF) .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Discrepancies may arise due to metabolic instability or poor bioavailability. Mitigation strategies include:

  • Pharmacokinetic profiling : Plasma stability assays (e.g., incubation with liver microsomes) identify metabolic hotspots (e.g., amide hydrolysis) .
  • Formulation optimization : Encapsulation in liposomes or PEGylation improves blood-brain barrier penetration for CNS-targeted applications .
  • Dosage adjustment : Dose-response studies in animal models reconcile efficacy thresholds observed in vitro .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the amino group .
  • Biological assays : Include negative controls (e.g., non-pigmented cell lines) to validate melanin-specific uptake .
  • Structural analysis : Use SHELXL for refining disordered solvent molecules in crystallographic data .

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